molecular formula C19H29NO3 B5874038 N-cyclooctyl-3,4-diethoxybenzamide

N-cyclooctyl-3,4-diethoxybenzamide

Katalognummer: B5874038
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: GRDQLHZANDRMAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-3,4-diethoxybenzamide, also known as CTDP-1, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to have neuroprotective effects against beta-amyloid-induced toxicity in Alzheimer's disease models. Additionally, this compound has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for these diseases.

Wirkmechanismus

The exact mechanism of action of N-cyclooctyl-3,4-diethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to neuronal damage and death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclooctyl-3,4-diethoxybenzamide is its potential therapeutic applications for neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on N-cyclooctyl-3,4-diethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications for neurological disorders. Finally, studies are needed to assess the long-term safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
This compound is a small molecule compound that has shown potential therapeutic effects on various neurological disorders. The synthesis of this compound involves a multi-step process, and it has been shown to have low toxicity and good bioavailability. This compound exerts its neuroprotective effects by modulating the activity of the NMDA receptor and increasing the expression of BDNF. Future research directions include the development of more efficient synthesis methods, further elucidation of the mechanism of action, and assessment of long-term safety and efficacy.

Synthesemethoden

The synthesis of N-cyclooctyl-3,4-diethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-diethoxybenzoyl chloride with cyclooctylamine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and deprotection, to yield the final product. The overall yield of this synthesis method is approximately 20%.

Eigenschaften

IUPAC Name

N-cyclooctyl-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-3-22-17-13-12-15(14-18(17)23-4-2)19(21)20-16-10-8-6-5-7-9-11-16/h12-14,16H,3-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDQLHZANDRMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.